molecular formula C9H19Cl B13199945 1-Chloro-4,6-dimethylheptane

1-Chloro-4,6-dimethylheptane

Cat. No.: B13199945
M. Wt: 162.70 g/mol
InChI Key: CJXJQSJNSAAQNB-UHFFFAOYSA-N
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Description

1-Chloro-4,6-dimethylheptane is an organic compound belonging to the class of alkanes It is characterized by a heptane backbone with chlorine and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4,6-dimethylheptane can be synthesized through several methods. One common approach involves the chlorination of 4,6-dimethylheptane using chlorine gas under controlled conditions. The reaction typically occurs in the presence of a radical initiator such as ultraviolet light or a peroxide catalyst to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4,6-dimethylheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation Reactions: The methyl groups can be oxidized to form alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Major Products:

    Substitution: 4,6-dimethylheptanol, 4,6-dimethylheptylamine.

    Elimination: 4,6-dimethylheptene.

    Oxidation: 4,6-dimethylheptanoic acid.

Scientific Research Applications

1-Chloro-4,6-dimethylheptane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4,6-dimethylheptane involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is displaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation via an E2 mechanism, where the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

1-Chloro-4,6-dimethylheptane can be compared to other similar compounds such as:

  • 1-Chloro-2,4-dimethylheptane
  • 1-Chloro-3,5-dimethylheptane
  • 1-Chloro-4,6-dimethyloctane

Uniqueness: The unique positioning of the chlorine and methyl groups in this compound imparts distinct chemical reactivity and physical properties compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

1-chloro-4,6-dimethylheptane

InChI

InChI=1S/C9H19Cl/c1-8(2)7-9(3)5-4-6-10/h8-9H,4-7H2,1-3H3

InChI Key

CJXJQSJNSAAQNB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C)CCCCl

Origin of Product

United States

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